6-[(2-Methylphenyl)methyl]pyridazin-3-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol typically involves the reaction of 2-methylbenzyl chloride with pyridazine-3-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the hydroxyl group on the pyridazine ring . The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize reaction conditions and improve yield. Purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
6-[(2-Methylphenyl)methyl]pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyridazine ring can be reduced to form a dihydropyridazine derivative.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 6-[(2-Methylphenyl)methyl]pyridazin-3-one.
Reduction: Formation of 6-[(2-Methylphenyl)methyl]dihydropyridazin-3-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-[(2-Methylphenyl)methyl]pyridazin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-[(2-Methylphenyl)methyl]pyridazin-3-one: An oxidized derivative with similar structural features but different chemical properties.
6-[(2-Methylphenyl)methyl]dihydropyridazin-3-ol: A reduced derivative with a dihydropyridazine ring.
6-[(2-Methylphenyl)methyl]pyridazin-3-amine: A derivative with an amino group instead of a hydroxyl group.
Uniqueness
6-[(2-Methylphenyl)methyl]pyridazin-3-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a 2-methylphenylmethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[(2-methylphenyl)methyl]-1H-pyridazin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-4-2-3-5-10(9)8-11-6-7-12(15)14-13-11/h2-7H,8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCYIKRKYFXUNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NNC(=O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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